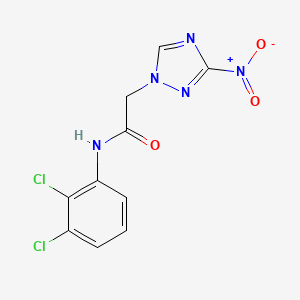![molecular formula C15H19NO6S B11690009 (2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)
(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2E)-3-{4-metoxí-3-[(tetrahidrofurano-2-ilmetil)sulfamoíl]fenil}prop-2-enoico es un compuesto orgánico complejo con una estructura única que incluye un grupo metoxí, un grupo sulfamoíl y un anillo de tetrahidrofurano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido (2E)-3-{4-metoxí-3-[(tetrahidrofurano-2-ilmetil)sulfamoíl]fenil}prop-2-enoico normalmente implica múltiples pasos, incluyendo la formación del grupo sulfamoíl y la incorporación del anillo de tetrahidrofurano. Las rutas sintéticas comunes pueden involucrar el uso de reactivos como el metoxibenceno, el tetrahidrofurano y los cloruros de sulfonilo bajo condiciones de reacción específicas como la temperatura controlada y el pH.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido (2E)-3-{4-metoxí-3-[(tetrahidrofurano-2-ilmetil)sulfamoíl]fenil}prop-2-enoico puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo metoxí puede oxidarse para formar aldehídos o ácidos correspondientes.
Reducción: El doble enlace en la porción de ácido prop-2-enoico puede reducirse para formar derivados saturados.
Sustitución: El grupo sulfamoíl puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las condiciones de reacción como la temperatura, el solvente y los catalizadores juegan un papel crucial en la determinación del resultado de estas reacciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo metoxí puede producir ácido metoxibenzoico, mientras que la reducción del doble enlace puede producir un ácido carboxílico saturado.
Aplicaciones Científicas De Investigación
Química
En química, el ácido (2E)-3-{4-metoxí-3-[(tetrahidrofurano-2-ilmetil)sulfamoíl]fenil}prop-2-enoico se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y vías.
Biología
En la investigación biológica, este compuesto puede utilizarse para estudiar interacciones enzimáticas y vías metabólicas. Sus características estructurales lo convierten en una herramienta valiosa para sondear la actividad de varios sistemas biológicos.
Medicina
En medicina, el ácido (2E)-3-{4-metoxí-3-[(tetrahidrofurano-2-ilmetil)sulfamoíl]fenil}prop-2-enoico tiene aplicaciones potenciales como candidato a fármaco. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un compuesto prometedor para el desarrollo de nuevas terapias.
Industria
En el sector industrial, este compuesto puede utilizarse en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en áreas como la síntesis de polímeros y la ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción del ácido (2E)-3-{4-metoxí-3-[(tetrahidrofurano-2-ilmetil)sulfamoíl]fenil}prop-2-enoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Las características estructurales del compuesto le permiten unirse a estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión genética y regulación metabólica.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan: A chitosan derivative with applications in biopharmaceuticals and drug delivery systems.
Uniqueness
(2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H19NO6S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H19NO6S/c1-21-13-6-4-11(5-7-15(17)18)9-14(13)23(19,20)16-10-12-3-2-8-22-12/h4-7,9,12,16H,2-3,8,10H2,1H3,(H,17,18)/b7-5+ |
Clave InChI |
ZZEUWCBLUCKAIA-FNORWQNLSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2CCCO2 |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2CCCO2 |
Solubilidad |
41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11689930.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B11689937.png)


![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11689949.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)



![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)

![N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11690014.png)
